6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
6,7-Dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound with the molecular formula C20H26O4. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6,7-dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H26O4/c1-3-5-12-22-17-11-10-15-14-8-7-9-16(14)20(21)24-18(15)19(17)23-13-6-4-2/h10-11H,3-9,12-13H2,1-2H3 |
InChI Key |
GXXNBVMHVBIBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6,7-dihydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
6,7-Dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 6,7-Dimethoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- 6,7-Dipropoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Uniqueness
6,7-Dibutoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific butoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
